Cacospongienone B
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Overview
Description
Cacospongienone B is a natural product found in Scalarispongia scalaris and Cacospongia scalaris with data available.
Scientific Research Applications
Antimicrobial and Toxicity Properties
Cacospongionolide B, a sesterterpene isolated from the sponge Fasciospongia cavernosa, has been studied for its antimicrobial activity. It has also been evaluated for its toxicity in brine shrimp and fish, showcasing its potential in marine biotoxin research (de Rosa et al., 1995).
Anti-Inflammatory Properties
Significant research has been conducted on the anti-inflammatory properties of Cacospongionolide B. It has been shown to suppress the expression of inflammatory enzymes and tumor necrosis factor-alpha (TNF-α) by inhibiting nuclear factor-kappa B (NF-κB) activation. This was observed in studies involving mouse peritoneal macrophages and mouse air pouch models, indicating its potential as a therapeutic agent for inflammation-related conditions (Posadas et al., 2003).
Inhibition of Phospholipase A2
Cacospongionolide B has been identified as an inhibitor of phospholipase A2 (PLA2), particularly secretory PLA2 (sPLA2), as opposed to cytosolic PLA2 (cPLA2). Its potency in this respect has been compared to other inhibitors like manoalide, suggesting its relevance in the study of inflammatory and other PLA2-related diseases (Pastor et al., 1999).
Synthetic Analogue Studies
Research into the synthesis of Cacospongionolide B analogues has provided insight into its interaction with PLA2. These studies have indicated that its anti-inflammatory activity might be enantiospecific and independent of the gamma-hydroxybutenolide moiety. Such research is crucial for the development of related therapeutic agents (Cheung et al., 2002; Cheung et al., 2004).
Marine Sponge Metabolites in Inflammatory Diseases
Cacospongionolide B, as a representative example of marine compounds with anti-inflammatory properties, has been highlighted in discussions of new approaches to treat inflammatory diseases. Its mechanisms of action, such as control of nuclear factor-B activation and inflammatory gene expression, are of particular interest in pharmaceutical research (Alcaraz & Payá, 2006).
Properties
CAS No. |
102856-54-2 |
---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-4-en-6-one |
InChI |
InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-13,15-16,18H,3-8,14H2,1-2H3/b17-13+/t18-/m0/s1 |
InChI Key |
XUMKBYOWOKRNKJ-KJCUYJGMSA-N |
Isomeric SMILES |
C[C@@H](CCCC1=COC=C1)CC(=O)/C=C(\C)/CCCC2=COC=C2 |
SMILES |
CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2 |
Canonical SMILES |
CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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